methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[b]1,6-naphthyridine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the acylation of the benzoate moiety and the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives .
Scientific Research Applications
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studies on cell signaling pathways and enzyme inhibition.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate: This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzo[b]1,6-naphthyridine core.
Other Benzo[b]1,6-naphthyridine Derivatives:
Uniqueness
The uniqueness of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate, a complex organic compound, has garnered attention due to its potential biological activities. This compound is part of the naphthyridine family, which is known for a wide range of pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C24H25N3O5 |
Molecular Weight | 435.5 g/mol |
IUPAC Name | Methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl)acetyl]amino]benzoate |
InChI Key | BPBLEKIHIAVJHD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites. This is significant in the context of diseases where enzyme overactivity is a concern.
- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Activities
Research indicates that derivatives of naphthyridine exhibit a variety of pharmacological effects:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : The ability to reduce inflammation has been documented for several naphthyridine compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that a related naphthyridine derivative exhibited significant inhibitory activity against Mycobacterium strains . This suggests potential applications in treating tuberculosis and other mycobacterial infections.
- Anticancer Research : Another investigation highlighted the anticancer properties of naphthyridine derivatives in vitro against various cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis .
- Neuroprotective Effects : Naphthyridine derivatives have also been studied for their neuroprotective effects. Research indicated that certain compounds could improve cognitive functions in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other naphthyridine derivatives:
Compound Type | Biological Activity | Unique Features |
---|---|---|
Naphthyridine Derivatives | Antimicrobial, Anticancer | Diverse pharmacological profiles |
Other Heterocycles | Varies | Specific to their structural features |
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-14-10-17(31-2)11-18-22(14)26-20-8-9-27(12-19(20)23(18)29)13-21(28)25-16-6-4-15(5-7-16)24(30)32-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
BPBLEKIHIAVJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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